Cas no 68542-93-8 (z-gly-pro-amc)

Z-Gly-Pro-AMC is a fluorogenic peptide substrate commonly used in enzymatic assays, particularly for studying proteolytic activity. The compound consists of the tripeptide Z-Gly-Pro coupled to 7-amino-4-methylcoumarin (AMC), a fluorescent leaving group. Upon cleavage by specific proteases, such as dipeptidyl peptidases (DPPs) or prolyl endopeptidases, the release of AMC yields a measurable fluorescence signal, enabling sensitive and quantitative kinetic analysis. Its stability, high specificity, and low background fluorescence make it suitable for high-throughput screening and mechanistic studies. The substrate is widely utilized in biochemical research, including enzyme characterization, inhibitor screening, and proteolytic pathway investigations. Proper handling requires storage at -20°C to maintain integrity.
z-gly-pro-amc structure
z-gly-pro-amc structure
Product name:z-gly-pro-amc
CAS No:68542-93-8
MF:C25H25N3O6
Molecular Weight:463.48300
MDL:MFCD00038082
CID:971181
PubChem ID:125702

z-gly-pro-amc 化学的及び物理的性質

名前と識別子

    • z-gly-pro-amc
    • benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
    • GLYCYL-L-PROLINE 4-METHYL-COUMARYL-7-AMIDE
    • N-Carbobenzoxyglycylprolyl-4-methylcoumarinyl amide
    • Z-Gly-pro-NH-Mec
    • Z-Gly-propmecounh
    • Z-GP-AMC
    • benzyl N-[2-[(2S)-2-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxo-ethyl]carbamate
    • N-Carbobenzoxy-gly-pro-4-methylcoumarinyl amide
    • N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide
    • HY-D1670
    • SCHEMBL740254
    • 68542-93-8
    • MFCD00038082
    • N-CBZ-Glycyl-L-proline 7-amido-4-methylcoumarin
    • Benzyl (S)-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
    • L-Prolinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-
    • CS-0610150
    • 7-(N-Benzyloxycarbonyl-glycyl-prolyl-amido)-4-methylcoumarin
    • MS-28526
    • YWOXKKRKNGWXEG-FQEVSTJZSA-N
    • DTXSID40218662
    • CHEMBL2159750
    • (S)-benzyl 2-(2-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)pyrrolidin-1-yl)-2-oxoethylcarbamate
    • DTXCID90141153
    • DA-59275
    • MDL: MFCD00038082
    • インチ: InChI=1S/C25H25N3O6/c1-16-12-23(30)34-21-13-18(9-10-19(16)21)27-24(31)20-8-5-11-28(20)22(29)14-26-25(32)33-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,12-13,20H,5,8,11,14-15H2,1H3,(H,26,32)(H,27,31)/t20-/m0/s1
    • InChIKey: YWOXKKRKNGWXEG-FQEVSTJZSA-N
    • SMILES: CC1=CC(OC2=C1C=CC(NC([C@@H]3CCCN3C(CNC(OCC4=CC=CC=C4)=O)=O)=O)=C2)=O

計算された属性

  • 精确分子量: 463.17400
  • 同位素质量: 463.174
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 9
  • 重原子数量: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 822
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114
  • XLogP3: 2.3
  • Surface Charge: 0

じっけんとくせい

  • Color/Form: 淡黄色粉末
  • 密度みつど: 1.358
  • ゆうかいてん: 96-102 °C(lit.)
  • Boiling Point: 770.8°C at 760 mmHg
  • フラッシュポイント: 420°C
  • Refractive Index: 1.635
  • PSA: 117.95000
  • LogP: 3.35910
  • Solubility: まだ確定していません。

z-gly-pro-amc Security Information

  • WGKドイツ:3
  • セキュリティの説明: 22-24/25
  • FLUKA BRAND F CODES:10
  • 储存条件:−20°C

z-gly-pro-amc Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C227063-25mg
N-CBZ-Glycyl-L-proline 7-Amido-4-methylcoumarin
68542-93-8
25mg
$ 161.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-212169-100 mg
N-CBZ-Glycyl-L-proline 7-amido-4-methylcoumarin,
68542-93-8
100MG
¥2,565.00 2023-07-10
abcr
AB477949-250mg
Z-Gly-Pro-AMC; .
68542-93-8
250mg
€996.50 2025-02-18
1PlusChem
1P006J8B-10mg
benzyl N-[2-[(2S)-2-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxo-ethyl]carbamate
68542-93-8 99%
10mg
$258.00 2024-04-22
A2B Chem LLC
AD04059-10mg
benzyl N-[2-[(2S)-2-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxo-ethyl]carbamate
68542-93-8 99%
10mg
$235.00 2024-04-19
Ambeed
A847941-1g
Benzyl (S)-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
68542-93-8 98%
1g
$1252.0 2024-04-18
TRC
C227063-250mg
N-CBZ-Glycyl-L-proline 7-Amido-4-methylcoumarin
68542-93-8
250mg
$ 800.00 2023-09-08
TRC
C227063-100mg
N-CBZ-Glycyl-L-proline 7-Amido-4-methylcoumarin
68542-93-8
100mg
$ 500.00 2023-04-18
MedChemExpress
HY-D1670-5mg
Z-Gly-Pro-AMC
68542-93-8 99.80%
5mg
¥1250 2024-07-19
MedChemExpress
HY-D1670-1mg
Z-Gly-Pro-AMC
68542-93-8 99.80%
1mg
¥500 2024-07-19

z-gly-pro-amc 関連文献

z-gly-pro-amcに関する追加情報

Z-Gly-Pro-AMC (CAS No. 68542-93-8): A Comprehensive Overview

Z-Gly-Pro-AMC, also known by its CAS registry number 68542-93-8, is a peptide-based compound that has garnered significant attention in the fields of biochemistry and molecular biology. This compound is a derivative of the amino acids glycine (Gly) and proline (Pro), linked through an amide bond, and is often used as a substrate for studying protease activity. The inclusion of the AMC (7-amino-4-methylcoumarin) group allows for fluorescence-based detection, making it a valuable tool in enzymatic assays.

The structural composition of Z-Gly-Pro-AMC makes it highly specific for certain proteases, particularly those that cleave peptide bonds adjacent to proline residues. Recent studies have highlighted its utility in understanding the role of proline-specific proteases in cellular processes such as apoptosis, inflammation, and cancer progression. For instance, researchers have employed Z-Gly-Pro-AMC to investigate the activity of caspases and other proteolytic enzymes in vitro and in vivo, providing insights into potential therapeutic targets.

In addition to its role in basic research, Z-Gly-Pro-AMC has found applications in drug discovery and development. Its ability to quantify protease activity with high sensitivity has made it a cornerstone in high-throughput screening assays. Recent advancements in fluorescence-based detection techniques have further enhanced the precision and reliability of Z-Gly-Pro-AMC assays, enabling researchers to study enzyme kinetics under diverse conditions.

Moreover, Z-Gly-Pro-AMC has been instrumental in elucidating the mechanisms of protease inhibitors, which are critical for developing novel anti-cancer and anti-inflammatory therapies. By using this compound as a substrate, scientists can assess the inhibitory effects of small molecules on protease activity, thereby accelerating the discovery of potent drug candidates.

Recent studies have also explored the use of Z-Gly-Pro-AMC in combination with other fluorescent substrates to create multiplexed assays for simultaneous analysis of multiple proteases. This approach has proven particularly useful in complex biological systems where multiple proteases may interact synergistically or antagonistically.

In summary, Z-Gly-Pro-AMC (CAS No. 68542-93-8) is a versatile tool that continues to advance our understanding of protease function and regulation. Its application spans from fundamental biochemical research to translational medicine, making it an indispensable compound in modern life sciences.

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